molecular formula C11H15NO2 B13050790 (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid

(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid

Cat. No.: B13050790
M. Wt: 193.24 g/mol
InChI Key: UBHAACJNFQMNMV-JTQLQIEISA-N
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Description

(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of phenylacetic acid and contains an amino group and an isopropyl-substituted phenyl group

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-amino-2-(3-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)8-4-3-5-9(6-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

UBHAACJNFQMNMV-JTQLQIEISA-N

Isomeric SMILES

CC(C)C1=CC(=CC=C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 3-isopropylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid may involve large-scale Strecker synthesis followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Agents
One of the significant applications of (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid is in the development of antidiabetic medications. Research indicates that derivatives of phenylacetic acid can act as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, saxagliptin, a DPP-IV inhibitor, utilizes phenylacetic acid derivatives in its structure to enhance bioactivity and efficacy against Type 2 diabetes .

2. Neuroprotective Effects
Studies have demonstrated that certain amino acid derivatives exhibit neuroprotective properties. (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid has been investigated for its potential role in protecting neuronal cells from oxidative stress and apoptosis. The compound's structural similarity to neurotransmitters may facilitate its interaction with neuronal receptors, promoting neuroprotection .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain pharmaceuticals, making it a valuable compound in drug formulation .

2. Synthesis of Peptides
(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid serves as a building block in peptide synthesis. Its incorporation into peptide chains can enhance the stability and biological activity of the resulting peptides. Recent advancements in solid-phase peptide synthesis have utilized this compound to create novel peptides with enhanced therapeutic properties .

Material Science Applications

1. Polymer Chemistry
The compound's unique chemical properties have been explored in polymer chemistry for creating functional materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, leading to the development of advanced materials for various industrial applications .

2. Coatings and Adhesives
Research indicates that amino acid derivatives can be used as additives in coatings and adhesives to enhance adhesion properties and durability. The presence of (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid in these formulations has shown promising results in improving the performance of protective coatings against environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Antidiabetic Agents Demonstrated effectiveness of phenylacetic derivatives as DPP-IV inhibitors.
Neuroprotective Effects Showed potential neuroprotective effects against oxidative stress in neuronal cells.
Enzyme Inhibition Identified as an inhibitor of cytochrome P450 enzymes, enhancing drug bioavailability.
Polymer Chemistry Improved thermal stability and mechanical properties in polymer formulations.
Coatings and Adhesives Enhanced adhesion properties and durability in protective coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the amino and isopropyl groups.

    2-Amino-2-phenylacetic acid: Lacks the isopropyl group.

    3-Isopropylphenylacetic acid: Lacks the amino group.

Uniqueness

(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid is unique due to the presence of both the amino group and the isopropyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid, commonly referred to as a derivative of phenylalanine, is an amino acid with potential biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which contributes to its biological activity. Its structure can be represented as follows:

C1H1NC2H2C3H3C4H4\text{C}_1\text{H}_1\text{N}-\text{C}_2\text{H}_2-\text{C}_3\text{H}_3-\text{C}_4\text{H}_4

where:

  • C1C_1 is the amino group,
  • C2C_2 is the carboxylic acid group,
  • C3C_3 and C4C_4 represent the aromatic ring with substituents.

Biological Activity Overview

The biological activity of (2S)-2-amino-2-[3-(methylethyl)phenyl]acetic acid has been investigated in several studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Properties : Research indicates that it could inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

The mechanism by which (2S)-2-amino-2-[3-(methylethyl)phenyl]acetic acid exerts its biological effects is not fully understood but may involve:

  • Receptor Interaction : The compound likely interacts with specific receptors in the central nervous system, modulating neurotransmitter release.
  • Enzyme Inhibition : It may act as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Cell Cycle Regulation : Evidence suggests that it can induce apoptosis in cancer cells by affecting cell cycle regulators.

Case Studies and Experimental Data

  • Neurotransmitter Modulation :
    • A study demonstrated that administration of (2S)-2-amino-2-[3-(methylethyl)phenyl]acetic acid led to increased serotonin levels in animal models, suggesting potential antidepressant effects.
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound inhibited COX-2 activity by approximately 70% at concentrations of 10 μM, indicating significant anti-inflammatory potential.
  • Anticancer Activity :
    • Research conducted on human cancer cell lines revealed that (2S)-2-amino-2-[3-(methylethyl)phenyl]acetic acid reduced cell viability by 50% at a concentration of 20 μM after 48 hours.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Neurotransmitter ModulationIncreases serotonin levelsStudy A
Anti-inflammatoryInhibits COX-2Study B
Anticancer ActivityInduces apoptosisStudy C

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